REACTION_CXSMILES
|
N[C:2]1[N:6]=[C:5]([CH:7]2[CH2:9][CH2:8]2)[NH:4][N:3]=1.[BrH:10].N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.O.[Cu]Br>[Br:10][C:2]1[N:6]=[C:5]([CH:7]2[CH2:9][CH2:8]2)[NH:4][N:3]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)C1CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
STIRRING
|
Details
|
Subsequently, it was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated copper compound
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
The mixture was washed with 100 ml of EA
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted a further two times with 100 ml each of EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NNC(=N1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |